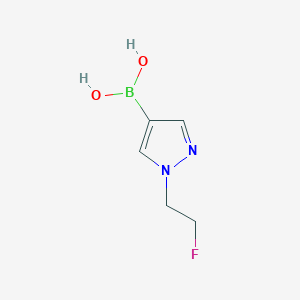
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains a pyrazole ring substituted with a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The fluoroethyl group can be introduced via nucleophilic substitution reactions. The boronic acid group is then introduced using boron reagents under Suzuki–Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(2-Chloroethyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Bromoethyl)-1H-pyrazol-4-yl)boronic acid
- (1-(2-Methylethyl)-1H-pyrazol-4-yl)boronic acid
Uniqueness
(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methylethyl analogs
Propiedades
Fórmula molecular |
C5H8BFN2O2 |
|---|---|
Peso molecular |
157.94 g/mol |
Nombre IUPAC |
[1-(2-fluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BFN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,1-2H2 |
Clave InChI |
GTBZTAYQKPHCHO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CCF)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


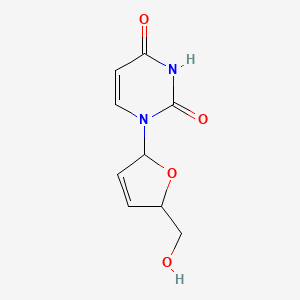
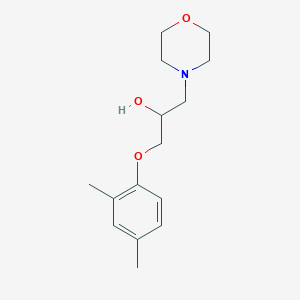
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274081.png)
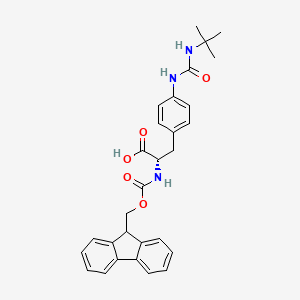
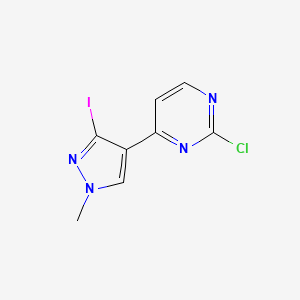
![8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B12274114.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B12274137.png)
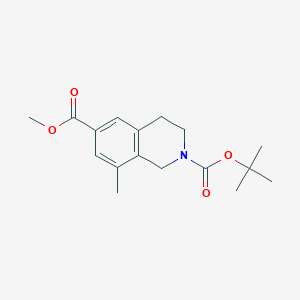
![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274148.png)
![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)

![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
